2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane
Description
2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane is an epoxide derivative featuring a phenoxymethyl backbone substituted with a tert-butyl group at the 2-position and a methoxy group at the 4-position of the aromatic ring. This compound is of interest in polymer chemistry and pharmaceutical synthesis due to the reactivity of its epoxide group, which enables cross-linking and ring-opening reactions. Its structural features, including steric hindrance from the tert-butyl group and electron-donating methoxy substituent, influence its physical properties and chemical behavior .
Commercial availability is noted through suppliers like Santa Cruz Biotechnology, with a molecular weight of approximately 220.30 g/mol and pricing at $208.00 per gram .
Properties
IUPAC Name |
2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKQNGXFJBCGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane typically involves the reaction of 2-tert-butyl-4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and improved purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted compounds depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can enhance the efficacy of antibiotics against resistant strains of bacteria. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit the growth of Mycobacterium species, demonstrating potential as antitubercular agents .
Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival. The oxirane moiety may play a crucial role in forming reactive intermediates that interact with cellular components .
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of epoxy resins. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. The presence of the methoxyphenoxy group enhances compatibility with various fillers, making it suitable for advanced composite materials .
Coatings and Adhesives
The compound's epoxy functionality allows it to be used in high-performance coatings and adhesives. These materials are characterized by excellent adhesion properties, chemical resistance, and durability, making them ideal for industrial applications .
Biochemical Applications
Cell Culture Studies
In cell culture experiments, derivatives of this compound have been investigated for their effects on cell proliferation and apoptosis. Preliminary findings suggest that these compounds can modulate signaling pathways involved in cell survival, indicating potential use in cancer research .
Enzyme Inhibition
Studies have also focused on the enzyme inhibitory potential of this compound. It has been observed that certain derivatives can inhibit specific enzymes related to metabolic disorders, suggesting a possible role in drug development for conditions such as diabetes and obesity .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A study published in The Scientific World Journal assessed the antimicrobial activity of various derivatives of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an adjunct to conventional antibiotics . -
Polymer Development Research
Researchers developed a series of epoxy resins incorporating this compound. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional epoxy formulations, making them suitable for aerospace applications . -
Cell Proliferation Assay
In vitro studies demonstrated that certain derivatives could significantly inhibit the proliferation of cancer cell lines while promoting apoptosis. This suggests potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane involves its ability to react with nucleophiles, leading to the formation of various products. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
2-(2-Tert-butyl-4-methylphenoxymethyl)oxirane
- Structure : Differs by replacing the 4-methoxy group with a methyl group.
- Impact : The methyl group lacks the electron-donating effect of methoxy, reducing aromatic ring activation. This increases the epoxide’s electrophilicity slightly but decreases solubility in polar solvents due to lower polarity.
- Molecular Weight : 220.30 g/mol (identical to the target compound) .
2-[(4-Methoxyphenyl)methyl]oxirane
- Structure : Lacks the tert-butyl group, featuring only a methoxyphenylmethyl moiety.
- Impact : Reduced steric hindrance increases reactivity in ring-opening reactions. Lower thermal stability compared to the tert-butyl-containing analogue .
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane
- Structure : Bromine substituents at 2- and 6-positions; methyl at 4-position.
- Impact: Electron-withdrawing bromine atoms enhance epoxide reactivity, making it more susceptible to nucleophilic attack.
Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., tert-butyl) reduce crystallinity, as seen in the lack of reported crystal data for the target compound.
- Longer ether chains (e.g., in C₂₄H₂₂O₅) increase molecular weight and melting points due to enhanced van der Waals interactions .
Biological Activity
The compound 2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane is an epoxide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies related to this compound.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as an oxirane ring substituted with a phenoxy group, which contributes to its biological properties. The synthesis typically involves the reaction of appropriate phenolic precursors with epichlorohydrin under basic conditions, resulting in the formation of the epoxide.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the carbamate moiety have shown effectiveness against mycobacterial species such as Mycobacterium avium and Mycobacterium intracellulare. In vitro studies demonstrated that these compounds had higher activity than standard antibiotics like ciprofloxacin and isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity Assays
Cytotoxicity assays conducted using human monocytic leukemia THP-1 cell lines revealed that certain derivatives of the compound exhibited varying levels of cytotoxic effects. Compounds with amphiphilic properties were noted to influence cell membrane integrity, potentially leading to increased permeability and subsequent cell death . This mechanism may be linked to the uncoupling of oxidative phosphorylation, which is crucial for ATP synthesis in cells.
Mechanistic Insights
The biological activity of this compound is partly attributed to its ability to induce conformational changes in biomembranes. Studies have shown that similar compounds can enhance the rate of photosynthetic electron transport (PET) in chloroplasts by altering thylakoid membrane permeability. This uncoupling effect could lead to increased oxygen evolution rates, indicating potential applications in enhancing photosynthetic efficiency .
Case Studies
A notable case study involved the evaluation of a structurally related compound, BC1618 , which demonstrated significant activation of AMPK pathways in hepatic cells. This compound was found to increase GDF15 mRNA levels more effectively than metformin, suggesting potential implications for metabolic regulation and cancer therapy . The structural similarities between BC1618 and this compound highlight the importance of further exploring this class of compounds for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane?
The synthesis typically involves reacting 2-tert-butyl-4-methoxybenzyl alcohol with epichlorohydrin under basic conditions (e.g., NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the epichlorohydrin, followed by cyclization to form the epoxide ring. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Key Steps :
- Alkylation of the benzyl alcohol derivative.
- Cyclization to form the oxirane ring.
- Optimization of reaction time and temperature to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies the tert-butyl group (δ ~1.3 ppm for 9H), methoxy resonance (δ ~3.8 ppm), and epoxide protons (δ ~3.1–4.3 ppm) .
- IR Spectroscopy : Confirms the epoxide ring (C-O-C stretch at ~1250 cm⁻¹) and methoxy group (C-O at ~2850 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 264.3 (C₁₅H₂₀O₃) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood due to potential respiratory irritation .
- First Aid : Flush eyes/skin with water for 15 minutes upon contact and seek medical attention .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence regioselectivity in epoxide ring-opening reactions?
The bulky tert-butyl group directs nucleophilic attack to the less hindered epoxide carbon. For example, in reactions with amines, the nucleophile preferentially attacks the carbon adjacent to the methoxyphenoxy group. Comparative studies with analogs (e.g., 2-[(4-fluorophenoxy)methyl]oxirane) show a 20–30% increase in selectivity for the hindered site due to steric shielding .
Table 1 : Regioselectivity in Ring-Opening Reactions
| Nucleophile | Target Compound Selectivity | Analog (No tert-butyl) Selectivity |
|---|---|---|
| NH₃ (aqueous) | 85% at hindered carbon | 50% at hindered carbon |
| NaSH | 78% at hindered carbon | 45% at hindered carbon |
Q. What computational methods elucidate the electronic environment of the epoxide ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
Q. How does the methoxy group’s position affect oxidative degradation pathways?
Oxidation with KMnO₄/H₂O produces a diol derivative, while stronger oxidants (e.g., CrO₃) cleave the methoxyphenoxy moiety. The para-methoxy group stabilizes intermediates via resonance, reducing degradation rates by ~40% compared to ortho-substituted analogs .
Figure 1 : Proposed Oxidation Mechanism
Epoxide → Diol (KMnO₄) → Quinone (CrO₃)
Q. What strategies resolve contradictions in reaction yield data across studies?
- Control Experiments : Replicate reactions under reported conditions to identify variables (e.g., solvent purity, catalyst lot).
- In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and optimize stepwise yields .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
